![molecular formula C16H12F2N2O B13531917 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound belongs to the class of dihydroisoquinolinones, which are known for their diverse biological activities and applications in various fields such as drug discovery and material synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Castagnoli–Cushman reaction is one such method used for the synthesis of 3,4-dihydroisoquinolin-1-one derivatives . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the desired product .
化学反应分析
Types of Reactions: 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
科学研究应用
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, it is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as other dihydroisoquinolinone derivatives . These compounds share a similar core structure but differ in their substituents and functional groups . The unique structure of this compound allows it to exhibit distinct biological activities and applications .
List of Similar Compounds:- 3,4-Dihydroisoquinolin-1-one
- N-Alkylated 3,4-dihydroisoquinolinone derivatives
- 2-Imino-1,2-dihydropyrimidines
These similar compounds highlight the diversity and versatility of the dihydroisoquinolinone class and underscore the unique properties of this compound .
属性
分子式 |
C16H12F2N2O |
|---|---|
分子量 |
286.28 g/mol |
IUPAC 名称 |
3-[(2,4-difluorophenyl)methylamino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H12F2N2O/c17-12-6-5-11(14(18)8-12)9-19-15-7-10-3-1-2-4-13(10)16(21)20-15/h1-8H,9H2,(H2,19,20,21) |
InChI 键 |
ZMFCKJQCPXGZKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)NCC3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


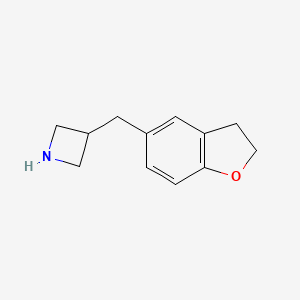
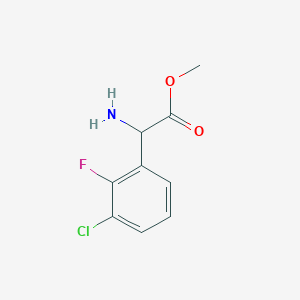
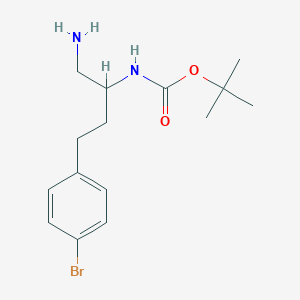
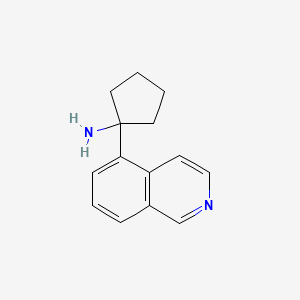
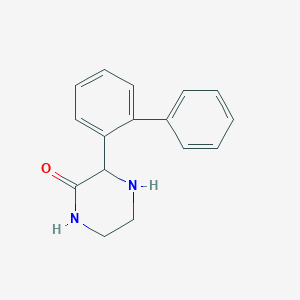
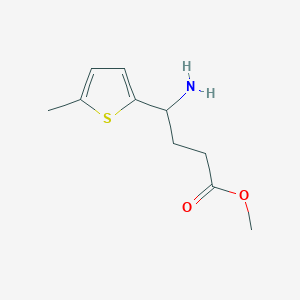
![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)
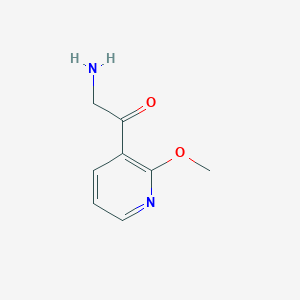

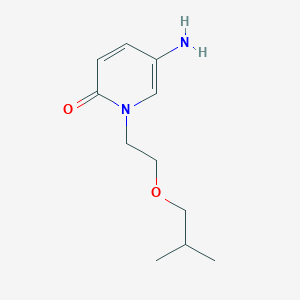

![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)

![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
